Fluorescence Mean‑Lifetime vs. Closest Structural Analog Rho 6G 3⁺
In the only published head‑to‑head photophysical comparison, the target compound Rho 6G 2⁺ (N‑(8‑amino‑3,6‑dioxaoctyl)rhodamine 6G‑amide) and its closest commercially available structural analog Rho 6G 3⁺ (N‑[2‑(2‑aminoethylamino)ethyl]rhodamine 6G‑amide) were measured under identical experimental conditions. The fluorescence mean‑lifetime of Rho 6G 2⁺ was 5.2 ns (SD = 0.1 ns), while Rho 6G 3⁺ exhibited a marginally longer lifetime of 5.4 ns (SD = 0.2 ns), a difference detectable by time‑correlated single‑photon counting instrumentation [1].
| Evidence Dimension | Fluorescence mean‑lifetime (τf) |
|---|---|
| Target Compound Data | τf = 5.2 ns, SD = 0.1 ns [Rho 6G 2⁺] |
| Comparator Or Baseline | τf = 5.4 ns, SD = 0.2 ns [Rho 6G 3⁺: N‑[2‑(2‑aminoethylamino)ethyl]rhodamine 6G‑amide] |
| Quantified Difference | Δτf = –0.2 ns (3.7% shorter) with distinct SD values (0.1 vs. 0.2 ns) |
| Conditions | 100 mM acetic acid/sodium acetate buffer, pH 4, room temperature, regenerative amplified Yb:KGW femtosecond laser system (343 nm excitation) |
Why This Matters
The 0.2 ns difference in mean‑lifetime between these two near‑identical rhodamine 6G amide derivatives demonstrates that linker composition alone alters excited‑state decay kinetics, making the target compound preferable when a shorter, well‑defined lifetime is required for FLIM multiplexing.
- [1] De Boni L, Souza KDS, Rodrigues MM, Minuzzi BN, Pereira MB, Sasaki MK, Lüdtke DS, Kist TBL. Fluorescence Mean‑Lifetimes of a Series of Small and Bright Fluorescent Dyes. Luminescence. 2026;41(1):e70392. Table 3, entries 17–18. doi:10.1002/bio.70392. View Source
